EGFR Kinase Engagement: Wild‑Type and Mutant Profiling Reveals Decoupled Potency from Erlotinib‑Class Inhibitors
The compound’s interaction with EGFR is structurally distinct from that of the anilinoquinazoline PD153035. In a DiscoverX KINOMEscan panel, 1‑(2‑aminoethyl)‑3‑methylquinazoline‑2,4(1H,3H)‑dione hydrochloride inhibited wild‑type EGFR, EGFR(E746‑A750del), EGFR(L858R), EGFR(G719S), and EGFR(G719C) mutants with a uniform IC50 of 20 µM, indicating ATP‑site engagement but without the sub‑nanomolar potency characteristic of PD153035 . PD153035, by contrast, exhibits a Ki of 5–6 pM and an IC50 of 25–29 pM against wild‑type EGFR under cell‑free conditions, representing a >100,000‑fold potency difference . This quantitative gap demonstrates that the 1‑(aminoethyl)‑3‑methyl‑quinazolinedione scaffold operates through a fundamentally different pharmacophore that is not susceptible to the resistance mutations that compromise anilinoquinazolines.
| Evidence Dimension | EGFR tyrosine kinase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 20 µM (2.00 × 10⁴ nM) across wild‑type and four mutant EGFR variants (E746‑A750del, L858R, G719S, G719C) |
| Comparator Or Baseline | PD153035 (CAS 153436‑54‑5): Ki = 5–6 pM, IC50 = 25–29 pM (wild‑type EGFR, cell‑free ATP‑competitive assay) |
| Quantified Difference | >100,000‑fold difference (target compound 20 µM vs. comparator ~25 pM) |
| Conditions | DiscoverX KINOMEscan competition binding assay (target compound); cell‑free radiometric filtration assay (PD153035) |
Why This Matters
Procurement of the correct compound is essential because its ATP‑site occupancy profile is decoupled from that of ultra‑potent anilinoquinazolines, enabling distinct chemical biology applications where non‑covalent EGFR engagement at defined micromolar concentrations is required.
- [1] BindingDB. BDBM50075102 (CHEMBL3414623). IC50 = 2.00E+4 nM for EGFR wild-type, E746-A750del, L858R, G719S, G719C mutants (DiscoverX KINOMEscan). 2020. View Source
- [2] Fry DW, Kraker AJ, McMichael A, et al. A specific inhibitor of the epidermal growth factor receptor tyrosine kinase. Science. 1994;265(5175):1093-1095. (PD153035, Ki = 5 pM, IC50 = 25 pM). View Source
